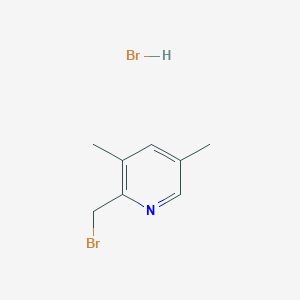

2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide

Description

Properties

IUPAC Name |

2-(bromomethyl)-3,5-dimethylpyridine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.BrH/c1-6-3-7(2)8(4-9)10-5-6;/h3,5H,4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWNRQSDCQDAFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CBr)C.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide typically involves the bromination of 3,5-dimethylpyridine. One common method is the reaction of 3,5-dimethylpyridine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Oxidation: Pyridine N-oxides.

Reduction: 3,5-Dimethylpyridine.

Scientific Research Applications

2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide is a chemical compound with the molecular formula . It is a pyridine derivative with a bromomethyl group at the 2-position and two methyl groups at the 3 and 5 positions of the pyridine ring. The compound appears as a white to light yellow crystalline solid and is soluble in water due to the hydrobromide salt form, enhancing its solubility and stability.

Applications

This compound is used in pharmaceutical and chemical research:

- Pharmaceutical Intermediates It serves as a building block for synthesizing various bioactive compounds.

- Research Chemicals It is utilized in chemical research.

The reactivity of this compound primarily involves nucleophilic substitution reactions due to the electrophilic nature of the bromomethyl group.

Analogs

Several related compounds highlight the impact of substituent positioning on the pyridine ring and their influence on chemical behavior and biological activity:

- 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine contains a methoxy group that may enhance solubility .

- 2-(Bromomethyl)-4,6-dimethylpyridine has different methyl positioning that affects reactivity.

- 3-Bromo-4-methylpyridine has a simpler structure with distinct chemical properties.

- 4-Bromo-3-methylpyridine has a variation in bromine position that alters biological activity.

Hazards

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromomethyl group is highly reactive and can be readily displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable tool in organic synthesis for introducing various functional groups into pyridine derivatives.

Comparison with Similar Compounds

Key Observations :

- The target compound’s synthesis via 5-methylnicotinic acid achieves a higher overall yield (66%) compared to traditional bromination of 3,5-dimethylpyridine (50–68%), which suffers from dibromo byproducts and purification challenges .

- Sodium borohydride (NaBH₄) is preferred over lithium aluminum hydride (LiAlH₄) for scalability and safety .

Structural and Physicochemical Properties

Key Observations :

Industrial Scalability

- The use of NaBH₄ instead of LiAlH₄ in the target compound’s synthesis improves safety and scalability, addressing limitations in earlier methods .

- By contrast, bromination of 3,5-dimethylpyridine with NBS requires stringent control to avoid polybrominated byproducts, making it less suitable for large-scale production .

Biological Activity

2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide is a pyridine derivative characterized by a bromomethyl group at the 2-position and two methyl groups at the 3 and 5 positions. This compound has garnered attention in various fields due to its potential biological activities and applications in organic synthesis.

- Molecular Formula : C9H12Br2N

- Molecular Weight : 280.988 g/mol

- Appearance : White to light yellow crystalline solid

- Solubility : Soluble in water due to its hydrobromide salt form

The biological activity of this compound primarily stems from its ability to undergo nucleophilic substitution reactions, facilitated by the electrophilic nature of the bromomethyl group. This reactivity allows it to interact with various biological molecules, potentially influencing enzymatic pathways and receptor interactions.

Biological Applications

- Pharmaceutical Intermediates : This compound serves as a building block for synthesizing various bioactive compounds, including potential pharmaceuticals targeting different biological pathways.

- Catalysis : It has been investigated as a catalyst in asymmetric synthesis, particularly in the formation of β-lactones, showcasing its utility in organic chemistry .

- Neuropharmacology : Research indicates that derivatives of pyridine compounds can exhibit high-affinity binding to CNS receptors, suggesting potential applications in treating neurological disorders .

Table 1: Comparative Biological Activity of Pyridine Derivatives

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Moderate | Exhibits nucleophilic reactivity with enzymes |

| 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine | Enhanced | Increased solubility and bioavailability |

| 3-Bromo-4-methylpyridine | Low | Lower reactivity compared to other derivatives |

Research has shown that structural modifications significantly impact the biological activity of pyridine derivatives. For instance, the introduction of methoxy groups can enhance solubility and reactivity, making compounds more suitable for pharmaceutical applications.

Synthesis and Reactivity

The synthesis of this compound typically involves several steps:

- Formation of Pyridine Base : Starting with a suitable pyridine derivative.

- Bromomethylation : Reaction with paraformaldehyde and HBr to introduce the bromomethyl group.

- Hydrobromide Formation : Final salt formation to enhance stability and solubility.

This compound's ability to participate in nucleophilic substitution reactions makes it a versatile intermediate for further chemical modifications .

Future Directions

Ongoing research aims to explore the full pharmacological profile of this compound. Investigations into its interactions with specific enzymes and receptors could reveal new therapeutic potentials.

Q & A

Q. What are the primary synthetic challenges in preparing 2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide, and how can they be mitigated?

The bromination of 3,5-dimethylpyridine derivatives often suffers from poor selectivity, leading to dibrominated byproducts and unreacted starting material. For example, bromination with N-bromosuccinimide (NBS) in CCl₄ yields only 50% of the desired mono-bromo product, with significant dibromo impurities . Mitigation strategies include:

- Catalyst optimization : Adding azobisisobutyronitrile (AIBN) increases yield to 68% by promoting radical bromination .

- Alternative starting materials : Using methyl 5-methylnicotinate avoids competing bromination sites, improving selectivity .

- Azeotropic water removal : Employing HBr in xylene enhances reaction efficiency (79.5% yield) by removing water and shifting equilibrium .

Q. Which reducing agents are optimal for intermediates in this compound’s synthesis, and why?

Sodium borohydride (NaBH₄) is preferred over lithium aluminum hydride (LiAlH₄) for reducing esters to alcohols due to:

- Safety : NaBH₄ operates under mild conditions, reducing explosion risks .

- Scalability : NaBH₄ is compatible with large-scale synthesis, unlike LiAlH₄, which requires stringent handling .

- Yield consistency : NaBH₄ provides reproducible results across reaction scales .

Q. How can researchers optimize purification of intermediates?

Intermediates like (5-methylpyridin-3-yl)methanol are hygroscopic oils but form crystalline hydrobromide salts. Purification via crystallization from tetrahydrofuran (THF)/ethanol mixtures simplifies isolation and improves purity (>97%) .

Advanced Questions

Q. How can dibrominated byproducts be minimized during bromination?

- Reaction control : Limit bromine equivalents and monitor reaction progress using TLC or HPLC.

- Solvent selection : Polar solvents like acetonitrile may reduce radical-mediated side reactions compared to CCl₄ .

- Temperature modulation : Lower temperatures (0–5°C) slow dibromination kinetics .

Q. What analytical methods confirm structural integrity and purity?

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., distinguishing 2- vs. 3-bromomethyl groups).

- Elemental analysis : Validates stoichiometry of the hydrobromide salt .

- Melting point comparison : Matches experimental mp with literature values (e.g., >280°C for related hydrobromide salts) .

Q. How does starting material choice impact synthesis efficiency?

Using 5-methylnicotinic acid instead of 3,5-dimethylpyridine avoids competitive bromination at multiple sites. This approach achieves an 85% yield for the alcohol intermediate and 66% overall yield for the final product .

Q. What mechanistic insights explain byproduct formation?

Radical bromination via NBS/AIBN proceeds through a chain mechanism, where poor steric control at the 2-position of 3,5-dimethylpyridine favors dibromination. Computational modeling (DFT) can predict reactive sites to guide synthetic redesign .

Methodological Tables

Q. Table 1. Comparison of Bromination Methods

| Method | Conditions | Yield | Limitations | Reference |

|---|---|---|---|---|

| NBS in CCl₄ | No catalyst | 50% | High dibromo byproducts | |

| NBS + AIBN in CCl₄ | Radical initiation | 68% | Requires careful quenching | |

| HBr in xylene (novel) | Azeotropic water removal | 79.5% | Scalable but solvent-specific |

Q. Table 2. Purification Strategies

| Intermediate | Challenge | Solution | Outcome | Reference |

|---|---|---|---|---|

| (5-Methylpyridin-3-yl)methanol | Hygroscopic oil | Salt formation (hydrobromide) | Crystalline, >97% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.